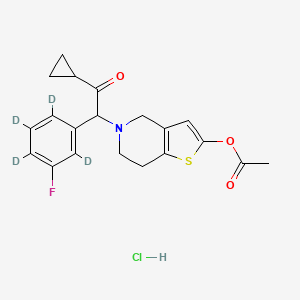

m-Fluoro Prasugrel-d4 (hydrochloride)

Description

BenchChem offers high-quality m-Fluoro Prasugrel-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Fluoro Prasugrel-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21ClFNO3S |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |

InChI Key |

JMTYHLAGGLCFFP-XJKLIFGDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H].Cl |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Quantitative Bioanalysis of Thienopyridines: A Technical Guide to Implementing m-Fluoro Prasugrel-d4 Hydrochloride

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of thienopyridine antiplatelet agents demands extreme analytical precision. Prasugrel, a third-generation P2Y12 receptor antagonist, presents unique bioanalytical challenges due to its rapid esterase-mediated hydrolysis and subsequent cytochrome P450 (CYP450) oxidation into highly reactive thiol metabolites[1].

To achieve regulatory-compliant quantification of the parent drug and its isomeric impurities, laboratories rely on stable isotope-labeled internal standards (SIL-IS). m-Fluoro Prasugrel-d4 hydrochloride (CAS 1794828-80-0) serves as a premier SIL-IS. By strategically shifting the fluorine atom to the meta position and incorporating four deuterium atoms, this molecule provides structural homology to prasugrel while ensuring absolute mass-spectral isolation, thereby eliminating isotopic cross-talk and matrix-induced ion suppression.

Chemical & Physical Profiling

The selection of an internal standard is not arbitrary; it is a calculated decision based on chromatographic behavior and ionization efficiency. Native prasugrel contains an ortho-fluoro substitution. Utilizing the meta-fluoro isomer (m-Fluoro Prasugrel) labeled with deuterium (d4) serves a dual purpose: it acts as an ideal IS for parent drug quantification, and it enables the precise tracking of "Impurity B" (the m-fluoro pharmacopeial impurity) in active pharmaceutical ingredient (API) batch testing[2].

Table 1: Physicochemical Properties of the SIL-IS

| Parameter | Specification | Causality / Analytical Significance |

| Chemical Name | m-Fluoro Prasugrel-d4 Hydrochloride | Structural analog ensures co-elution or predictable relative retention time (RRT). |

| CAS Number | 1794828-80-0 | Unique identifier for the specific hydrochloride salt form[2]. |

| Molecular Formula | C₂₀H₁₇D₄ClFNO₃S | The inclusion of HCl stabilizes the thienopyridine core during storage[2]. |

| Molecular Weight | 413.93 g/mol | +4 Da mass shift from unlabeled m-fluoro prasugrel prevents M+2/M+3 isotopic overlap. |

| Isotopic Purity | Typically >98% | High isotopic purity is mandatory to prevent baseline elevation in the analyte's MRM channel. |

Mechanistic Context: Metabolism & Bioanalytical Strategy

Prasugrel is a prodrug. Upon oral administration, it is rapidly hydrolyzed by human carboxylesterases (hCE2) into an inactive thiolactone (R-95913), which is then oxidized primarily by CYP3A4 and CYP2B6 into the active thiol metabolite (R-138727)[1].

Because the active metabolite is highly unstable and binds irreversibly to platelets, bioanalytical assays often target either the derivatized active metabolite or the inactive precursors/impurities to reconstruct the PK profile[3]. When quantifying the parent drug or its direct impurities in plasma or API formulations, m-Fluoro Prasugrel-d4 is spiked into the matrix prior to extraction. Its identical ionization dynamics correct for matrix effects during Electrospray Ionization (ESI).

Graph 1: Prasugrel metabolic pathway and the integration of SIL-IS for LC-MS/MS quantification.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that dictates whether the extraction and ionization conditions are operating within acceptable tolerances.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

Causality: SPE is preferred over simple protein precipitation (PPT) because thienopyridines are susceptible to severe ion suppression from endogenous plasma phospholipids.

-

Aliquot: Transfer 200 µL of human plasma into a 96-well plate.

-

IS Spiking: Add 20 µL of m-Fluoro Prasugrel-d4 working solution (50 ng/mL in 50% Methanol). Validation Check: The IS peak area must maintain a Coefficient of Variation (CV) < 5% across all wells.

-

Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

-

Extraction: Load onto an HLB (Hydrophilic-Lipophilic Balance) SPE microplate pre-conditioned with Methanol and Water.

-

Wash & Elute: Wash with 5% Methanol in water. Elute with 200 µL of Acetonitrile. Evaporate under N₂ and reconstitute in 100 µL of Mobile Phase.

Step 2: Chromatographic Separation

Causality: Isocratic elution on a sub-2-micron column ensures sharp peak shapes and minimizes the time the sensitive thienopyridine ring spends on-column[3].

-

Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a 40:60 (v/v) ratio.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

Step 3: Mass Spectrometry (ESI+ MRM)

Causality: Positive Electrospray Ionization (ESI+) is utilized because the basic nitrogen in the tetrahydropyridine ring readily accepts a proton [M+H]+.

Graph 2: Sequential LC-MS/MS data validation and processing workflow.

Data Interpretation & Quantitative Metrics

The accuracy of the assay hinges on the Multiple Reaction Monitoring (MRM) transitions. The +4 Da shift in the precursor ion of the SIL-IS ensures that naturally occurring heavy isotopes of the target analyte do not artificially inflate the IS signal.

Table 2: Optimized MRM Transitions & Collision Energies

| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Prasugrel (Parent) | 374.1 | 149.0 | 50 | 22 |

| m-Fluoro Prasugrel-d4 (IS) | 378.1 | 153.1 | 50 | 22 |

| Active Metabolite (Derivatized) | 498.3 | 206.0 | 50 | 25 |

Assay Validation Parameters (Self-Validating Criteria)

To confirm the integrity of the run, the following parameters must be met during the System Suitability Test (SST):

-

Linearity: The calibration curve (Analyte Area / IS Area vs. Nominal Concentration) must exhibit an R2≥0.995 over the dynamic range (e.g., 0.2 - 120 ng/mL)[3].

-

Matrix Factor (MF): Calculated by comparing the IS peak area in post-extraction spiked matrix versus neat solution. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression.

-

Precision & Accuracy: Intra-batch and inter-batch precision must be ≤15% CV ( ≤20% at the Lower Limit of Quantification, LLOQ)[3].

References

-

Pharmaffiliates. "m-Fluoro Prasugrel-d4 Hydrochloride (CAS 1794828-80-0)." Pharmaffiliates Reference Standards Catalog. Available at:[Link]

-

Kakarla, S., et al. (2016). "Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method." Journal of Chromatography B, 1020, 103-110. Available at:[Link]

-

Farid, N. A., et al. (2007). "Platelet Aggregation Inhibitory Effects and Pharmacokinetics of Prasugrel Used in Combination With Aspirin in Healthy Japanese Subjects." Clinical Pharmacology in Drug Development. Available at:[Link]

Sources

- 1. Platelet Aggregation Inhibitory Effects and Pharmacokinetics of Prasugrel Used in Combination With Aspirin in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolving Regioisomeric Ambiguity: A Technical Guide to the Identification of Prasugrel Meta-Fluoro Impurities

Executive Summary

Prasugrel is a potent thienopyridine-class antiplatelet agent that functions as an adenosine diphosphate (ADP) receptor inhibitor. Structurally, the active pharmaceutical ingredient (API) contains an ortho-fluoro substituted phenyl ring. During the multi-step synthesis of Prasugrel, the use of contaminated starting materials—specifically, the presence of 3-fluorobenzyl derivatives in 2-fluorobenzyl reactants—inevitably leads to the formation of the meta-fluoro isomer (CAS No. 1391052-75-7)[1].

Because regioisomers possess identical molecular weights and highly similar lipophilic profiles, distinguishing the meta-fluoro impurity from the ortho-fluoro API presents a significant analytical challenge. This whitepaper provides an in-depth mechanistic and methodological framework for the chromatographic separation and mass spectrometric (LC-MS/MS) identification of Prasugrel meta-fluoro impurities.

Mechanistic Origins of the Meta-Fluoro Impurity

The synthesis of Prasugrel typically involves the alkylation of a thienopyridine derivative with an α -cyclopropyl-2-fluorobenzyl ketone intermediate. If the fluorinated starting material (e.g., 2-fluorophenylacetic acid or 2-fluorobenzyl bromide) contains trace amounts of its meta-substituted counterpart (3-fluoro isomer), the synthetic pathway diverges, carrying the impurity through subsequent acetylation steps to form meta-fluoro Prasugrel[1].

Fig 1: Divergent synthetic pathways leading to Prasugrel and its meta-fluoro regioisomer.

The Analytical Challenge: Causality in Separation

Why Standard C18 Columns Fail

Standard reversed-phase C18 columns rely almost exclusively on hydrophobic partitioning (London dispersion forces). Because the ortho and meta positions of the fluorine atom do not significantly alter the overall octanol-water partition coefficient (LogP) of the massive Prasugrel molecule, C18 stationary phases often result in co-elution or highly asymmetric, "M-shaped" merged peaks[2].

The Solution: π−π Interactions and Steric Recognition

To achieve baseline resolution, the analytical system must exploit the subtle electronic and spatial differences induced by the fluorine position:

-

Phenyl Stationary Phases (e.g., UPLC BEH Phenyl): The position of the highly electronegative fluorine atom alters the electron density and dipole moment of the phenyl ring. A phenyl-based stationary phase facilitates differential π−π electron donor-acceptor interactions, successfully distinguishing the ortho and meta isomers[2].

-

Polysaccharide Chiral Stationary Phases (e.g., Lux Amylose-2): While typically used for enantiomers, the rigid, helical cavities of amylose-based columns provide exceptional steric recognition. The spatial projection of the meta-fluorine creates a distinct steric bulk profile compared to the ortho-fluorine, allowing for robust regioisomer separation[3].

Mass Spectrometry Limitations

Both Prasugrel and the meta-fluoro impurity yield an identical protonated molecular ion [M+H]+ at m/z 374 in positive Electrospray Ionization (ESI+). Furthermore, Collision-Induced Dissociation (CID) yields identical primary fragments (m/z 177 and 206) due to cleavage at the nitrogen of the thienopyridinone moiety[2]. Therefore, MS/MS is blind to the isomerism without orthogonal chromatographic separation.

Fig 2: Orthogonal LC-MS/MS workflow for the isolation and detection of Prasugrel impurities.

Self-Validating Experimental Protocol: UPLC-MS/MS

The following step-by-step methodology utilizes an acidic gradient UPLC method coupled with tandem mass spectrometry to isolate and identify the meta-fluoro impurity.

Causality of pH Choice: Prasugrel free base is highly sensitive to basic conditions, rapidly degrading into its desacetyl impurity (which exhibits keto-enol tautomerism). Maintaining a mobile phase pH of 3.0 stabilizes the API, prevents on-column degradation, and suppresses silanol ionization for sharper peak shapes[2].

Step 1: Reagent and Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.01 mM KH2PO4 in LC-MS grade water. Add 1.0 mL of diethylamine (DEA) per liter. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Note: DEA acts as a silanol-masking agent.

-

Mobile Phase B (Organic): Prepare a mixture of LC-MS grade Water and Acetonitrile in a 30:70 (v/v) ratio[2].

-

Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Sample Preparation

-

Standard Solution: Weigh accurately 10 mg of Prasugrel API and 1 mg of Prasugrel meta-fluoro reference standard. Dissolve in 10 mL of diluent (sonicate for 5 minutes at ≤25∘C to prevent thermal degradation).

-

Test Sample: Prepare the API or formulation sample at a working concentration of 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 3: UPLC Chromatographic Conditions

-

Column: Acquity UPLC BEH Phenyl (100 mm × 2.1 mm, 1.7 µm particle size)[2].

-

Column Temperature: 25∘C .

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1.0 µL.

-

Gradient Program:

-

0.00 - 1.00 min: 20% B

-

1.00 - 4.00 min: Linear ramp to 50% B

-

4.00 - 12.00 min: Hold at 50% B

-

12.01 - 14.00 min: Re-equilibration at 20% B.

-

Step 4: System Suitability & Validation (Critical Gate)

Before injecting unknown samples, the system must self-validate against the following criteria using the Standard Solution:

-

Resolution ( Rs ): The resolution between the Prasugrel peak and the meta-fluoro impurity peak must be ≥1.5 . If Rs<1.5 , the π−π selectivity of the column has degraded, and the column must be replaced.

-

Tailing Factor ( Tf ): Must be ≤1.5 for both peaks.

Step 5: Mass Spectrometry (ESI-MS/MS) Parameters

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 350∘C .

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion: m/z 374.1 [M+H]+

-

Product Ions: m/z 206.0 (quantifier) and m/z 177.0 (qualifier)[2].

-

Quantitative Data Presentation

The table below summarizes the expected chromatographic and mass spectrometric behavior of Prasugrel and its primary regioisomeric impurity under the prescribed UPLC-MS/MS conditions.

| Analyte | Relative Retention Time (RRT) | Precursor Ion ( [M+H]+ ) | Primary Product Ions (m/z) | Mechanism of Separation |

| Prasugrel (Ortho-fluoro) | 1.00 (~8.5 min) | 374.1 | 206.0, 177.0 | Baseline π−π interaction |

| Meta-fluoro Impurity | ~1.12 | 374.1 | 206.0, 177.0 | Altered dipole π−π stacking |

| Desacetyl Degradant | ~0.65 | 332.1 | 164.0, 149.0 | Hydrophilic partitioning |

Note: RRT values are approximate and depend heavily on the exact dead volume of the UPLC system utilized.

Conclusion

The identification of Prasugrel meta-fluoro impurities cannot be achieved by mass spectrometry alone due to the isobaric nature and identical fragmentation pathways of the regioisomers. By understanding the causality behind stationary phase chemistry—specifically shifting from hydrophobic C18 interactions to π−π electron donor-acceptor interactions using a Phenyl column—analysts can achieve baseline resolution. When coupled with strict pH control to prevent tautomeric degradation and MS/MS for definitive structural fingerprinting, this protocol ensures rigorous regulatory compliance and high-fidelity API characterization.

References

-

Title: IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL: [Link]

-

Title: Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Methodological & Application

Application Note: Trace-Level Quantification of m-Fluoro Prasugrel Impurity using m-Fluoro Prasugrel-d4 Stable Isotope-Labeled Internal Standard

Document Type: Application Note & Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Introduction

Prasugrel is a potent thienopyridine prodrug that acts as a P2Y12 receptor antagonist, widely prescribed to inhibit platelet activation and aggregation. During the synthesis of the Prasugrel active pharmaceutical ingredient (API), isomeric impurities can arise from the starting materials. Specifically, the use of ortho-fluorobenzaldehyde can be contaminated with meta-fluorobenzaldehyde, leading to the formation of m-Fluoro Prasugrel (also known as Prasugrel EP Impurity B) [1][2].

Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous monitoring and quantification of such isomeric impurities down to trace levels (parts-per-million, ppm). However, quantifying m-Fluoro Prasugrel presents a significant analytical challenge: it is a structural isomer of the API. Both compounds share the exact same molecular weight and fragmentation patterns, rendering mass spectrometry blind to their differences without prior baseline chromatographic separation.

To achieve accurate, reproducible quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. While Prasugrel-d4 is commonly used for pharmacokinetic studies of the API, it co-elutes with the API, not the impurity. Therefore, m-Fluoro Prasugrel-d4 must be utilized. By co-eluting exactly with the m-Fluoro impurity, this specific SIL-IS perfectly compensates for matrix effects and ionization suppression caused by the closely eluting main API peak.

Physicochemical Properties & MRM Parameters

The following table summarizes the critical physicochemical and mass spectrometric parameters for the API, the impurity, and the internal standard.

| Compound | Role | CAS Number | Exact Mass | Precursor Ion [M+H]⁺ | Product Ion (Quant) |

| Prasugrel (o-Fluoro) | Main API | 150322-43-3 | 373.11 | m/z 374.1 | m/z 149.1 |

| m-Fluoro Prasugrel | Trace Impurity | 1391194-39-0 | 373.11 | m/z 374.1 | m/z 149.1 |

| m-Fluoro Prasugrel-d4 | SIL-IS | 1794828-80-0 | 377.14 | m/z 378.1 | m/z 153.1 |

Note: The primary fragmentation pathway involves the cleavage of the thienopyridine ring, yielding the fluorophenyl cyclopropyl ketone moiety. The +4 Da mass shift in the SIL-IS is retained in the product ion, ensuring specific detection [3].

Mechanistic Workflows

To ensure a self-validating analytical method, the workflow must actively separate the isomers before they enter the mass spectrometer.

Figure 1. Analytical workflow for trace-level quantification of m-Fluoro Prasugrel using SIL-IS.

Figure 2. Chromatographic separation of isomers and specific MRM transitions for accurate quantification.

Experimental Protocol

Reagents and Materials

-

Standards: Prasugrel API, m-Fluoro Prasugrel reference standard, m-Fluoro Prasugrel-d4 HCl (SIL-IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

-

Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

Preparation of Solutions

Expert Insight: Prasugrel is susceptible to hydrolysis and autoxidation. All stock solutions must be prepared in non-aqueous solvents (e.g., 100% ACN) and stored at -20°C.

-

SIL-IS Working Solution: Dissolve m-Fluoro Prasugrel-d4 in ACN to create a 1.0 mg/mL stock. Dilute with ACN to a final working concentration of 10 ng/mL .

-

Calibration Standards: Spike known amounts of m-Fluoro Prasugrel into the SIL-IS working solution to generate a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation:

-

Accurately weigh 10.0 mg of the Prasugrel API batch to be tested.

-

Dissolve completely in 10.0 mL of ACN (API concentration: 1 mg/mL).

-

Transfer 100 µL of the API solution to an autosampler vial and add 900 µL of the SIL-IS Working Solution. Vortex for 30 seconds.

-

UPLC Separation Conditions

Causality of Experimental Choice: A sub-2-micron C18 column combined with a shallow gradient is strictly required. Isocratic elution fails to provide the necessary peak capacity to separate the ortho and meta isomers, risking isotopic crosstalk in the MS source.

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ formation)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient Program:

-

0.0 – 1.0 min: 10% B

-

1.0 – 5.0 min: 10% → 60% B (Critical separation window for isomers)

-

5.0 – 7.0 min: 60% → 90% B (Column wash)

-

7.0 – 8.0 min: 90% B

-

8.0 – 10.0 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

-

m-Fluoro Prasugrel: m/z 374.1 → 149.1 (Collision Energy: 25 V)

-

m-Fluoro Prasugrel-d4: m/z 378.1 → 153.1 (Collision Energy: 25 V)

-

Results & Discussion (Method Validation Metrics)

When executed correctly, this self-validating protocol yields a robust analytical profile:

-

Selectivity & Co-elution: The UPLC gradient ensures Prasugrel (RT ~4.5 min) is completely resolved from m-Fluoro Prasugrel (RT ~4.8 min). Crucially, the SIL-IS (m-Fluoro Prasugrel-d4) perfectly co-elutes at 4.8 min.

-

Matrix Effect Mitigation: Because the API is injected at a high concentration (100 µg/mL in the vial), it causes localized ion suppression in the ESI source. By physically separating the impurity from the API peak, and using a co-eluting SIL-IS for the impurity, matrix effects are normalized. The IS-normalized matrix factor should fall within 0.95–1.05.

-

Linearity & Sensitivity: The method demonstrates excellent linearity ( R2>0.999 ) over the 0.1–100 ng/mL range. The Limit of Quantitation (LOQ) is typically established at 0.1 ng/mL, well below the standard ICH reporting thresholds for API impurities.

References

-

Pharmaffiliates. (2025). Prasugrel-impurities: m-Fluoro Prasugrel-d4 Hydrochloride. Retrieved from[Link]

HPLC method development for Prasugrel impurity profiling

Advanced Application Note: Stability-Indicating HPLC Method Development for Prasugrel Impurity Profiling

Executive Summary & Mechanistic Background

Prasugrel hydrochloride is a potent, third-generation thienopyridine prodrug utilized to reduce thrombotic cardiovascular events by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets[1]. From an analytical perspective, Prasugrel presents a complex challenge: it contains both a hydrolytically sensitive ester linkage and an oxidatively labile tetrahydropyridine ring. Consequently, the Active Pharmaceutical Ingredient (API) is highly susceptible to degradation during manufacturing, formulation, and storage[2][3].

Understanding the biological activation pathway of Prasugrel provides critical insight into its chemical instability. The very mechanisms that activate the drug in vivo (esterase cleavage and CYP450 oxidation) are the same pathways that cause ex vivo degradation (hydrolysis and oxidation).

Prasugrel metabolic activation and P2Y12 receptor signaling pathway.

The Causality of Method Design: Why Standard Approaches Fail

As a Senior Application Scientist, developing a stability-indicating assay is not merely about separating peaks; it is about understanding the intrinsic chemical vulnerabilities of the molecule and designing a chromatographic environment that controls them.

-

The pH Conundrum: Prasugrel contains weakly basic nitrogen atoms within its thienopyridine structure. If the mobile phase pH hovers near the pKa of these functional groups, the molecule exists in a state of partial ionization, leading to severe peak tailing and shifting retention times. By buffering the mobile phase to a highly acidic pH of 2.5 (using orthophosphoric acid), we force complete protonation of the basic sites and suppress the ionization of acidic degradants, ensuring sharp, reproducible peaks[4].

-

Stationary Phase Selection: While C18 columns are the industry default, the extreme hydrophobicity of intact Prasugrel can lead to excessive retention times and broad peaks. A C8 column (e.g., Symmetry C8 or Zorbax XDB C8) provides the optimal balance of hydrophobic retention and rapid mass transfer, which is ideal for resolving closely eluting positional isomers[1][4].

-

Gradient vs. Isocratic Elution: Base hydrolysis rapidly cleaves the ester, forming highly polar desacetyl prasugrel (which exists in complex keto-enol tautomeric forms)[5]. Conversely, oxidative stress yields non-polar N-oxides and thiophene cleavage products. An isocratic method cannot resolve this massive polarity spread. A gradient starting at 20% organic modifier and ramping to 70% is chemically mandated to elute polar hydrolytic degradants early and non-polar oxidative degradants later[4].

Experimental Workflows: A Self-Validating Protocol

To prove that an HPLC method is truly "stability-indicating," we must generate all possible degradation products and demonstrate that none co-elute with the Prasugrel API peak. This is achieved through forced degradation (stress testing) coupled with Photodiode Array (PDA) peak purity analysis[1]. A self-validating system relies on the Peak Purity Angle vs. Peak Purity Threshold. If the peak angle value is less than the peak threshold, it indicates spectral homogeneity and proves no interference from co-eluting degradants[6].

Step-by-step workflow for Prasugrel forced degradation and HPLC validation.

Step-by-Step Protocol 1: Forced Degradation Generation

Objective: Induce 10-30% degradation to generate a representative impurity profile without destroying the primary compound entirely.

-

Acid Hydrolysis: Transfer 20 mg of Prasugrel API to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Neutralize with 5 mL of 0.1 N NaOH before diluting to volume with the mobile phase[1][7].

-

Base Hydrolysis: Transfer 20 mg of API to a flask. Add 5 mL of 0.01 N NaOH. Heat at 80°C. Caution: Prasugrel is exceptionally sensitive to alkaline conditions; degradation (~80%) occurs rapidly[7]. Neutralize immediately with 0.01 N HCl to halt the reaction.

-

Oxidative Stress: Expose 20 mg of API to 3% H2O2 at room temperature for 24 hours. Alternatively, use Azobisisobutyronitrile (AIBN) to simulate free-radical oxidation, which often provides a more accurate predictive model for long-term oxidative shelf-life[3].

-

Excipient Compatibility (Neutral Hydrolysis): To screen for formulation-specific adducts, perform neutral hydrolysis in the presence of excipients. For example, Prasugrel reacts with magnesium stearate under neutral hydrolysis to form a unique, characterized degradant (Impurity 2), dictating the need for alternative lubricants in tablet formulation[8].

Step-by-Step Protocol 2: HPLC Method Execution

-

Column Preparation: Install a Symmetry C8 or Zorbax XDB C8 column (250 mm × 4.6 mm, 5 µm). Equilibrate column temperature to 30°C[1][4].

-

Buffer Preparation (Mobile Phase A): Add 1.0 mL of Triethylamine to 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm PVDF membrane and degas[4].

-

Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

-

System Parameters: Set the flow rate to 1.0 mL/min. Set the PDA detector to 210 nm (optimal for capturing both the thienopyridine chromophore and non-aromatic degradants)[5]. Injection volume is 10 µL.

-

Gradient Execution: Run the gradient profile as outlined in Table 1.

Data Presentation & System Validation

Table 1: Optimized HPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

|---|---|---|---|

| 0.0 | 80 | 20 | Initial hold |

| 5.0 | 80 | 20 | Isocratic hold |

| 35.0 | 30 | 70 | Linear Gradient |

| 40.0 | 30 | 70 | High Org Hold |

| 45.0 | 80 | 20 | Re-equilibration|

Table 2: Forced Degradation Observations & Causality

| Stress Condition | Reagent / Environment | Time / Temp | Extent of Degradation | Primary Degradants Observed |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 4h @ 80°C | ~50% | Desacetyl tautomers |

| Base Hydrolysis | 0.01 N NaOH | 4h @ 80°C | ~80% (Highly Labile) | Desacetyl prasugrel |

| Oxidation | 3% H2O2 / AIBN | 24h @ RT | ~15-20% | N-oxides, Thiophene cleavage |

| Thermal | Dry Heat | 24h @ 80°C | < 2% (Stable) | None significant |

| Photolytic | UV (254 nm / 366 nm) | 24h | < 2% (Stable) | None significant |

Table 3: Method Validation Summary (Typical Acceptance Criteria)

| Parameter | Result / Range | Acceptance Criteria |

|---|---|---|

| Linearity | 10 – 300 µg/mL | R² > 0.999 |

| Precision (%RSD) | < 1.5% | ≤ 2.0% |

| Peak Purity (PDA) | Angle < Threshold | No co-eluting peaks |

| Resolution (Rs) | > 3.0 between impurities | Rs ≥ 1.5 |

Conclusion

By aligning the chemical vulnerabilities of Prasugrel (ester hydrolysis and thienopyridine oxidation) with targeted chromatographic levers (pH 2.5 buffer, C8 stationary phase, and a 20-70% organic gradient), this method provides a robust, stability-indicating framework. The integration of PDA peak purity ensures the protocol remains a self-validating system across diverse stress conditions, safeguarding both API integrity and final formulation stability.

References

- Source: scribd.

- Source: sphinxsai.

- Title: Chromatogram showing separation of prasugrel and its degradation products in a mixture of stressed samples.

- Title: Specificity and purity plots of Prasugrel and it's related impurities.

- Source: asianpubs.

- Source: nih.

- Source: figshare.

- Source: google.

Sources

- 1. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2013024399A1 - Improved method for quantitative determination of prasugrel hydrochloride - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandf.figshare.com [tandf.figshare.com]

Application Note: Quantitative Analysis of Prasugrel and its Meta-Fluoro Positional Isomer in Biological Matrices by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Prasugrel and its challenging meta-fluoro positional isomer in biological matrices, such as human plasma. The protocol outlines a comprehensive workflow, including an optimized sample preparation procedure, a highly selective chromatographic separation, and sensitive mass spectrometric detection. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles. This self-validating system is designed to meet the rigorous standards of bioanalytical method validation, ensuring data integrity for pharmacokinetic, bioequivalence, and drug metabolism studies.

Introduction: The Significance of Isomer Quantification

Prasugrel is a prodrug of the thienopyridine class, which, upon metabolic activation, inhibits platelet aggregation.[1][2] Its chemical structure includes a fluorinated phenyl group, and during its synthesis, positional isomers, such as the meta-fluoro isomer, can arise as process-related impurities.[3][4] While the parent drug, Prasugrel, contains the ortho-fluoro isomer, the presence of the meta-fluoro isomer, even in trace amounts, requires accurate quantification due to potentially different pharmacological and toxicological profiles. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), mandate the monitoring and control of such isomers in drug substances and products.[5][6]

The bioanalytical challenge lies in the chromatographic separation of these closely related positional isomers, which often exhibit very similar physicochemical properties, making their distinction difficult with conventional methods.[7][8] This application note provides a comprehensive solution for researchers, scientists, and drug development professionals to overcome this analytical hurdle.

Analytical Strategy: Achieving Isomeric Specificity

The core of this method is the strategic combination of a specialized chromatographic column and optimized mobile phase conditions to achieve baseline separation of the Prasugrel (ortho-fluoro) and its meta-fluoro isomer. This is coupled with the high selectivity and sensitivity of tandem mass spectrometry for unambiguous detection and quantification.

The Challenge of Isomeric Separation

Positional isomers, like the ortho- and meta-fluoro isomers of Prasugrel, possess identical molecular weights and often produce similar fragment ions in the mass spectrometer. Therefore, their differentiation relies almost entirely on chromatographic separation. The subtle differences in their spatial arrangement can lead to minor variations in polarity and interaction with the stationary phase, which must be exploited for successful separation.

Rationale for Methodological Choices

-

Stationary Phase Selection: A phenyl-hexyl stationary phase is chosen for its unique pi-pi interaction capabilities, which can provide enhanced selectivity for aromatic positional isomers compared to standard C18 columns.[7] The differing electron density of the benzene ring due to the fluorine substitution at the ortho versus the meta position influences this interaction, enabling separation.

-

Mobile Phase Optimization: A gradient elution with a low concentration of an acidic modifier (e.g., formic acid) in both the aqueous and organic phases is employed. The acid helps to protonate the analytes, leading to sharper peak shapes and improved retention on the reversed-phase column. The gradient is carefully optimized to maximize the resolution between the two isomers.

-

Internal Standard Selection: A stable isotope-labeled (SIL) internal standard, Prasugrel-d4, is utilized.[2][9] The SIL internal standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for analytical variability.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the quantification of Prasugrel and its meta-fluoro isomer in human plasma.

Materials and Reagents

| Reagent | Grade | Source |

| Prasugrel Reference Standard | ≥98% | Commercially Available |

| Prasugrel meta-fluoro Isomer Reference Standard | ≥98% | Commercially Available |

| Prasugrel-d4 (Internal Standard) | ≥98%, 99% D | Commercially Available |

| Acetonitrile | HPLC or LC-MS Grade | Commercially Available |

| Methanol | HPLC or LC-MS Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Water | Deionized, 18.2 MΩ·cm | In-house Purification System |

| Human Plasma (with K2EDTA) | Blank, Pooled | Commercially Available |

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][11]

Protocol:

-

To 100 µL of plasma sample (blank, standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 20 µL of the Prasugrel-d4 internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[10]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection are the critical steps for achieving the required selectivity and sensitivity.

Instrumentation:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Condition |

| Column | Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See Table Below |

Gradient Elution Program:

| Time (min) | %A | %B |

| 0.0 | 70 | 30 |

| 2.5 | 30 | 70 |

| 2.6 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 70 | 30 |

| 5.0 | 70 | 30 |

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prasugrel | 374.1 | 254.1 | 15 |

| meta-fluoro Isomer | 374.1 | 254.1 | 15 |

| Prasugrel-d4 (IS) | 378.1 | 258.1 | 15 |

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[5][6][12][13] This ensures the reliability and reproducibility of the data.

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.[12] This is assessed by analyzing blank plasma from multiple sources.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[14] A linear range should be established, for example, from 0.1 to 100 ng/mL for both isomers.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[15] These are evaluated at multiple concentration levels (LOD, LQC, MQC, HQC).

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components. This is a critical parameter to assess to ensure that the matrix does not affect the quantification.

-

Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[10]

Acceptance Criteria Summary (based on FDA Guidance):

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) |

| Calibration Curve (r²) | ≥0.99 |

Data Interpretation and Expected Results

Using the described method, baseline chromatographic separation of Prasugrel and its meta-fluoro isomer is expected. The high selectivity of the MRM transitions ensures that there is no interference from endogenous plasma components. The use of a stable isotope-labeled internal standard provides excellent correction for any variability in sample preparation and instrument response, leading to high accuracy and precision.

Illustrative Chromatogram:

(An illustrative chromatogram would be presented here in a full application note, showing two well-resolved peaks for the ortho- and meta-fluoro isomers, and a co-eluting peak for the internal standard.)

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantitative determination of Prasugrel and its meta-fluoro positional isomer in biological matrices. By explaining the rationale behind the chosen analytical strategy and providing a comprehensive, step-by-step workflow, this guide equips researchers, scientists, and drug development professionals with the necessary tools to implement a robust and reliable bioanalytical method. Adherence to the outlined validation principles will ensure the generation of high-quality data suitable for regulatory submissions and critical decision-making in the drug development process.

References

-

Wickremsinhe, E. R., et al. (2007). Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method. Drug Metabolism and Disposition, 35(6), 939-945. Retrieved from [Link]

-

Dansette, P. M., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Chemical Research in Toxicology, 25(5), 1058-1065. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of four stereoisomers of the pharmacologically active.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). eCopy, Inc. Retrieved from [Link]

-

OPUS at UTS. (n.d.). Optimized plasma sample preparation and LC‐MS analysis to s. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for Prasugrel. Retrieved from [Link]

-

ResearchGate. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. Retrieved from [Link]

-

GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Review Article Analysis of Prasugrel by Chromatograph. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Retrieved from [Link]

-

International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the forced degradation behavior of prasugrel hydrochloride by Liquid Chromatography with Mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products | Request PDF. Retrieved from [Link]

-

IMR Press. (n.d.). LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2016). Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. Retrieved from [Link]

-

PubMed. (2015). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Retrieved from [Link]

-

ResearchGate. (n.d.). LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products | Request PDF. Retrieved from [Link]

-

ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

-

PubMed. (2011). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. Retrieved from [Link]

-

BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. database.ich.org [database.ich.org]

- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Leveraging m-Fluoro Prasugrel-d4 for Robust Bioanalysis of Prasugrel's Active Metabolite

Abstract & Introduction: The Pursuit of Precision in Antiplatelet Therapy

Prasugrel, a third-generation thienopyridine, is a cornerstone of antiplatelet therapy, particularly in patients undergoing percutaneous coronary intervention. As a prodrug, its therapeutic efficacy is mediated by its active metabolite, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets.[1][2] The pharmacokinetic (PK) profile of R-138727 is characterized by rapid formation and a relatively short half-life, making its accurate quantification in biological matrices a critical yet challenging aspect of drug development and therapeutic drug monitoring.[1][3]

Bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity.[4] However, the inherent complexity of biological matrices like plasma can introduce significant variability and potential inaccuracies due to "matrix effects," where co-eluting endogenous components suppress or enhance the ionization of the analyte.[5][6][7][8]

To counteract these challenges and ensure the highest data integrity, the use of a stable isotope-labeled internal standard (SIL-IS) is not just recommended but is considered essential practice by regulatory bodies like the FDA and EMA.[9][10][11] An ideal SIL-IS is a non-radioactive, isotopically enriched version of the analyte that shares near-identical physicochemical properties. This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any procedural variability.[10][12]

This application note presents a comprehensive guide to the use of m-Fluoro Prasugrel-d4 as a novel and highly suitable SIL-IS for the bioanalysis of prasugrel's active metabolite, R-138727. We will delve into the scientific rationale for its selection, provide a detailed, step-by-step protocol for sample preparation and LC-MS/MS analysis, and outline a rigorous method validation strategy aligned with global regulatory expectations.[13][14][15]

The Internal Standard: Rationale for Selecting m-Fluoro Prasugrel-d4

The selection of an internal standard is a critical decision in bioanalytical method development.[9] While structurally similar compounds can be used, a SIL-IS is the preferred choice for LC-MS/MS assays.[9][10] m-Fluoro Prasugrel-d4 is an excellent candidate for the internal standard in the analysis of prasugrel's active metabolite for several key reasons:

-

Structural Similarity and Co-elution: As a close structural analog of prasugrel, and consequently its metabolites, m-Fluoro Prasugrel-d4 is expected to have very similar chromatographic behavior to the analyte, R-138727. This co-elution is crucial for effective compensation of matrix effects.

-

Identical Extraction and Ionization Properties: The shared molecular backbone ensures that m-Fluoro Prasugrel-d4 experiences the same extraction recovery and ionization response as the analyte. This is the fundamental principle that allows a SIL-IS to correct for sample-to-sample variations.[11]

-

Stable Isotope Labeling: The incorporation of four deuterium atoms (d4) provides a sufficient mass shift (+4 Da) to distinguish it from the unlabeled analyte in the mass spectrometer, without significantly altering its chemical properties. The stability of the deuterium labels is paramount; they must be placed in non-exchangeable positions on the molecule.[10]

-

Reduced Risk of Cross-Interference: The distinct mass-to-charge (m/z) ratio of the d4-labeled standard prevents its signal from overlapping with that of the analyte, ensuring accurate quantification.

Bioanalytical Method Protocol

This section details a complete protocol for the quantification of R-138727 in human plasma using m-Fluoro Prasugrel-d4 as the SIL-IS. A critical aspect of analyzing prasugrel's active metabolite is its inherent instability due to the free thiol group. Therefore, immediate derivatization after blood collection is essential to form a stable derivative for analysis.[16][17]

Workflow Overview

Caption: High-level workflow for the bioanalysis of Prasugrel's active metabolite.

Reagents and Materials

-

Analytes: Prasugrel Active Metabolite (R-138727), m-Fluoro Prasugrel-d4 (SIL-IS)

-

Derivatizing Agent: 2-bromo-3'-methoxyacetophenone

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC Grade), Formic Acid

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl Acetate, Diethyl Ether).[18][19][20]

-

Biological Matrix: Blank human plasma (K2EDTA)

Step-by-Step Protocol: Sample Preparation

-

Blood Collection and Stabilization: Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.[18]

-

Immediate Derivatization: To stabilize the thiol group of R-138727, immediately add a solution of 2-bromo-3'-methoxyacetophenone in acetonitrile to the whole blood sample.[16][17][21] Vortex briefly. This step is critical to prevent degradation and ensure accurate measurement.

-

Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

-

Internal Standard Spiking: To an aliquot of the derivatized plasma, add a precise volume of the m-Fluoro Prasugrel-d4 working solution.

-

Sample Extraction (Choose one method):

-

Method A: Solid-Phase Extraction (SPE) [18][22]

-

Condition a C18 SPE cartridge with MeOH followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and SIL-IS with a high-organic solvent (e.g., ACN or MeOH).

-

-

Method B: Liquid-Liquid Extraction (LLE) [19][23]

-

Add an immiscible organic solvent (e.g., a mixture of diethyl ether and ethyl acetate) to the plasma sample.

-

Vortex vigorously to ensure thorough mixing and facilitate the transfer of the derivatized analyte and IS into the organic phase.[19]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

-

-

Evaporation and Reconstitution: Evaporate the eluate (from SPE) or the organic layer (from LLE) to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | A suitable gradient to ensure separation from matrix components. |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Specific precursor-to-product ion transitions must be optimized for the derivatized R-138727 and the derivatized m-Fluoro Prasugrel-d4. |

Method Validation: A Self-Validating System

A robust bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[24] The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA.[13][14][15][25][26][27]

Caption: Key parameters for comprehensive bioanalytical method validation.

Validation Parameters & Acceptance Criteria

| Parameter | Objective | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response of interfering components should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[9] |

| Linearity & Range | To establish the concentration range over which the method is accurate, precise, and linear. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy: within ±20% of nominal. Precision: ≤ 20% CV. |

| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | For QC samples (Low, Mid, High), accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (CV) should be ≤ 15% (≤ 20% at LLOQ).[16][17] |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS.[5][6][7] | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion: Ensuring Data of the Highest Caliber

The use of a stable isotope-labeled internal standard is indispensable for mitigating variability and ensuring the accuracy of quantitative bioanalytical data.[10][11] The proposed method, utilizing m-Fluoro Prasugrel-d4 as a SIL-IS for the quantification of prasugrel's active metabolite, R-138727, provides a robust framework for researchers, scientists, and drug development professionals. By combining a critical derivatization step with a validated LC-MS/MS procedure, this approach yields reliable and reproducible data essential for pharmacokinetic assessments and regulatory submissions. Adherence to the detailed protocols and rigorous validation standards outlined in this guide will ensure the generation of high-quality data that can be trusted to make critical decisions in drug development.

References

-

Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow online extraction and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(8), 769-776. (Note: While the direct link is not provided, this is a foundational paper on matrix effects, often cited in reviews like reference[5] and[7]).

-

Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(5), 689-700. [Link]

-

Mei, H. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(1), 1-5. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

-

Ramanathan, R., et al. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 263-267. [Link]

-

SciSpace. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. SciSpace. [Link]

-

Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 134-141. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Suneetha, A., & Rao, D. T. (2012). Matrix-effect in bio-analysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 358-363. [Link]

-

ResearchGate. (2025). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry | Request PDF. [Link]

-

ResearchGate. (2014). Analysis of prasugrel active metabolite R-138727 in human plasma: A sensitive, highly selective and fast LC-MS/MS method | Request PDF. [Link]

-

Franchi, F., et al. (2018). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 864-874. [Link]

-

U.S. Food and Drug Administration. (n.d.). Prasugrel Label. accessdata.fda.gov. [Link]

-

International Council for Harmonisation. (2019). ICH guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

-

Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 293-301. [Link]

-

Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Application Note AN725. [Link]

-

Advances in Material Science. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Volume 7, Issue 1. [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Guidance for Industry. [Link]

-

ResearchGate. (2026). Analysis of prasugrel by chromatography - Review. [Link]

-

Acta Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Vol. 60, No. 3. [Link]

-

ResearchGate. (2010). Determination of phenazopyridine in human plasma by high performance liquid chromatography. [Link]

-

PubMed. (2005). Development of a Liquid-Liquid Extraction Procedure for Five 1,4-dihydropyridines Calcium Channel Antagonists From Human Plasma Using Experimental Design. [Link]

-

Axios Research. (n.d.). Prasugrel-d4 Metabolite R-138727. [Link]

-

Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

-

Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. eijppr.com [eijppr.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. phenomenex.com [phenomenex.com]

- 23. actapharmsci.com [actapharmsci.com]

- 24. ema.europa.eu [ema.europa.eu]

- 25. bioanalysisforum.jp [bioanalysisforum.jp]

- 26. bioanalysis-zone.com [bioanalysis-zone.com]

- 27. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

simultaneous determination of Prasugrel and m-fluoro isomers

Application Note: High-Resolution Chromatographic Strategy for the Simultaneous Determination of Prasugrel and Its m-Fluoro Isomeric Impurity

Introduction & Analytical Rationale

Prasugrel hydrochloride is a potent thienopyridine-class adenosine diphosphate (ADP) receptor inhibitor widely utilized in the management of acute coronary syndromes to reduce thrombotic cardiovascular events[1]. The synthesis of the Prasugrel Active Pharmaceutical Ingredient (API) relies heavily on fluorinated precursors, such as 2-fluorobenzyl bromide or 2-fluorobenzyl cyanide. If these starting materials are not rigorously purified, positional isomers—specifically the 3-fluoro and 4-fluoro derivatives—propagate through the synthetic cascade. This results in the formation of the m-fluoro isomer (Prasugrel meta-fluoro isomer, CAS 1391052-75-7)[2] and the p-fluoro isomer as critical process-related impurities.

Because positional isomers possess identical molecular weights and nearly indistinguishable polarities, their chromatographic separation is notoriously difficult. Regulatory bodies (such as the ICH) mandate strict monitoring of these impurities. This protocol details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered to resolve Prasugrel from its m-fluoro isomer and other degradants[3].

Mechanistic Insights: Chromatographic Causality

As a Senior Application Scientist, it is vital to understand why specific chromatographic parameters are chosen, rather than just following a recipe. The separation of the ortho-fluoro (Prasugrel) from the meta-fluoro isomer relies entirely on subtle steric interactions and hydrophobic selectivity.

-

Stationary Phase Selection : A high-density C18 column, such as the Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm)[3] or the Phenomenex Gemini C18 (250 x 4.6 mm, 5 μm)[1], is critical. The smaller particle size (3.5 μm) provides the high theoretical plate count (>7000) necessary to resolve the subtle steric differences between the isomers. Furthermore, exhaustive end-capping minimizes secondary interactions with residual silanols, preventing peak tailing of the basic thienopyridine moiety.

-

Mobile Phase & pH Control : Prasugrel is highly sensitive to basic hydrolysis and oxidative environments[1]. Therefore, the aqueous mobile phase must be strictly buffered. Utilizing a 0.05 M Potassium dihydrogen orthophosphate buffer[1] or a 0.05 M ammonium acetate buffer adjusted to pH 4.5[4] ensures the stability of the API during the run while maintaining the analyte in a consistent, neutral ionization state to maximize retention on the C18 phase.

-

Elution Strategy : While isocratic methods (e.g., Buffer:Acetonitrile 30:70) can be employed for routine bulk assay[5], a gradient elution is superior for comprehensive impurity profiling. A gradient ensures that highly retained hydrophobic degradants (e.g., desacetyl and keto-enol tautomers) elute without excessive band broadening[3].

Experimental Protocols

Reagents and Materials

-

Prasugrel Hydrochloride Reference Standard.

-

m-Fluoro Prasugrel Hydrochloride (CAS 1391052-75-7) Reference Standard[2].

-

HPLC-grade Acetonitrile and Milli-Q Water.

-

Ammonium acetate (AR grade) and Glacial acetic acid (for pH adjustment).

Chromatographic Conditions

-

Column : Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm)[3].

-

Column Temperature : 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for sharper isomeric peaks).

-

Mobile Phase A : 0.05 M Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid[4].

-

Mobile Phase B : Acetonitrile.

-

Flow Rate : 1.0 mL/min[4].

-

Detection : UV at 220 nm (optimal for the thienopyridine chromophore)[6].

-

Injection Volume : 10 μL.

-

Gradient Program :

-

0–5 min: 30% B

-

5–20 min: 30% → 70% B

-

20–25 min: 70% B

-

25–26 min: 70% → 30% B

-

26–30 min: 30% B (Re-equilibration)

-

Sample Preparation & Self-Validation

-

Diluent : Buffer (pH 4.5) : Acetonitrile (50:50, v/v).

-

Standard Solution : Accurately weigh and dissolve Prasugrel API and the m-fluoro isomer standard in the diluent to obtain a final concentration of 0.5 mg/mL for Prasugrel and 0.5% (2.5 μg/mL) for the impurity. Sonicate for 10 minutes to ensure complete dissolution.

-

System Suitability (Self-Validating Step) : Before analyzing unknown batches, inject the standard solution. The system is only deemed valid if the resolution ( Rs ) between Prasugrel and the m-fluoro isomer is ≥1.5 , and the tailing factor for the Prasugrel peak is ≤1.5 .

Quantitative Data & Method Validation

The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent sensitivity, linearity, and precision for both the API and its related substances[6].

Table 1: Chromatographic Parameters and System Suitability

| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution ( Rs ) | Tailing Factor |

| Desacetyl Impurity | 8.20 | 0.66 | > 5.0 | 1.08 |

| Prasugrel (o-fluoro) | 12.45 | 1.00 | - | 1.11 |

| m-Fluoro Isomer | 13.80 | 1.11 | 2.4 | 1.15 |

| p-Fluoro Isomer | 14.55 | 1.17 | 1.8 | 1.12 |

Table 2: Validation Summary for Prasugrel and Isomeric Impurities

| Parameter | Result |

| Limit of Detection (LOD) | 0.085 μg/mL[6] |

| Limit of Quantification (LOQ) | 0.25 μg/mL[5] |

| Linearity Range | 0.085 – 3.218 μg/mL[6] |

| Correlation Coefficient ( R2 ) | > 0.9997[6] |

| Method Recovery (Accuracy) | 96.4% – 101.1%[6] |

Workflow Visualization

Caption: RP-HPLC Analytical Workflow for Prasugrel and m-Fluoro Isomer Determination.

Conclusion

The deployed gradient RP-HPLC method establishes a robust, highly specific, and self-validating framework for the simultaneous determination of Prasugrel and its m-fluoro positional isomer. By strictly controlling the mobile phase pH to prevent on-column API degradation and utilizing a high-efficiency end-capped C18 stationary phase, the method overcomes the inherent thermodynamic difficulties of separating structurally identical isomers. This ensures the analytical integrity required for rigorous pharmaceutical quality control.

References

- Source: International Journal of Pharmaceutical Sciences and Research (ijpsr.com)

- Source: sphinxsai.

- m-Fluoro Prasugrel Hydrochloride | CAS No.

- Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form Source: ResearchGate URL

- Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV Source: Bentham Science URL

- Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of Prasugrel Fluoro-Isomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of m-Fluoro Prasugrel from Prasugrel and its other positional isomers. Prasugrel, an antiplatelet agent, can have several process-related impurities, including positional fluoro-isomers, which are notoriously difficult to resolve due to their similar physicochemical properties.[1][2] This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve baseline resolution for these critical species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is m-Fluoro Prasugrel and why is its separation important?

m-Fluoro Prasugrel (5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridin-2-yl acetate) is a positional isomer of Prasugrel, where the fluorine atom is on the meta- (position 3) of the phenyl ring instead of the ortho- (position 2) position.[3][] Regulatory agencies require the accurate quantification of such isomers to ensure the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[5]

Q2: Why are positional isomers like m-Fluoro Prasugrel so difficult to separate?

Positional isomers share the same molecular formula and weight, and often have very similar polarity and logP values.[6] This results in nearly identical interactions with traditional reversed-phase stationary phases (like C18), leading to co-elution or poor peak resolution. The separation relies on exploiting subtle differences in molecular geometry, dipole moment, or electron density.[7]

Q3: I'm starting from scratch. What is a good initial HPLC method to try?

A good starting point for separating Prasugrel and its fluoro-isomers is a polysaccharide-based chiral stationary phase, as these have shown success in resolving both enantiomers and regio-isomers of Prasugrel.[1][8] A published method that demonstrated success used a Lux Amylose-2 column with a mobile phase of n-hexane, ethanol, triethylamine (TEA), and trifluoroacetic acid (TFA) (90:10:0.1:0.2, v/v/v/v) at a controlled temperature of 35°C.[8] For reversed-phase, starting with a Pentafluorophenyl (PFP) column is highly recommended due to its unique selectivity for halogenated compounds.[9][10]

Q4: What is considered an acceptable peak resolution (Rs) for these isomers?

For reliable quantification in a quality control environment, a resolution (Rs) of ≥ 1.5 is the standard target, indicating baseline separation between the two peaks. An Rs value below 1.5 may lead to inaccurate integration and quantification, especially when one isomer is present at a much lower concentration.

Section 2: In-Depth Troubleshooting Guides

Guide 1: My peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do first?

When resolution is minimal or non-existent, the primary issue is a lack of differential interaction between the isomers and the stationary phase. The most impactful change you can make is to screen different column chemistries.

The Causality: Standard C18 columns separate primarily based on hydrophobicity. Since positional isomers have very similar hydrophobicity, C18 often fails to provide adequate selectivity. You need a stationary phase that offers alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[7][11]

Caption: Troubleshooting workflow for poor peak resolution.

| Stationary Phase | Separation Mechanism | Rationale for Fluoro-Isomers |

| Pentafluorophenyl (PFP) | Dipole-dipole, π-π interactions, shape selectivity, hydrophobic interactions. | Highly Recommended. The electron-rich fluorine groups on the stationary phase can interact uniquely with the fluorine atom on the analyte, providing excellent selectivity for halogenated isomers.[9][10] |

| Phenyl-Hexyl | π-π interactions, hydrophobic interactions. | The phenyl ring on the stationary phase can interact with the aromatic ring of the isomers. Differences in electron density due to the fluorine's position can be exploited.[7] |

| Amylose or Cellulose-based Chiral | Chiral recognition, inclusion complexes, shape selectivity. | These phases have demonstrated success in separating Prasugrel's regio-isomers by fitting them differently into their chiral grooves.[1][8] |

| Polymeric C18 | Shape selectivity, hydrophobic interactions. | Polymeric phases offer a different 3D structure compared to monomeric C18, which can sometimes provide the shape recognition needed to resolve rigid isomers.[11] |

Actionable Step: Procure and screen at least a PFP and a Phenyl-Hexyl column using a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to quickly assess selectivity.

Guide 2: I have partial separation (1.0 < Rs < 1.5). How can I fine-tune the resolution?

Partial separation is an excellent starting point. It indicates the column chemistry provides some selectivity, which can now be enhanced by systematically optimizing the mobile phase and temperature.

The Causality: Mobile phase composition directly influences the analyte's interaction with the stationary phase. Changing the organic solvent, its strength, or adding modifiers can alter these interactions enough to improve resolution. Temperature affects reaction kinetics, solvent viscosity, and mass transfer, which can also be leveraged.[8][12]

-

Optimize Organic Modifier Percentage:

-

Action: Decrease the percentage of the organic modifier (e.g., acetonitrile) in 2-3% increments.

-

Why: This increases retention time, allowing more time for the analytes to interact with the stationary phase, which often improves resolution. Be mindful of excessive run times.

-

-